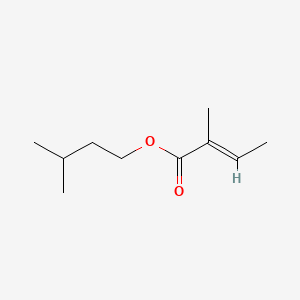

Isoamyl tiglate

Description

Contextualization of Isoamyl Tiglate within Natural Product Chemistry

This compound is an organic compound classified as an ester. thegoodscentscompany.com It is formed from the esterification of isoamyl alcohol and tiglic acid. chemicalbook.com In the realm of natural product chemistry, it is recognized as a constituent of the essential oils of various plants. chemicalbook.com Notably, it is a significant component of Roman chamomile (Chamaemelum nobile) essential oil, where it contributes to the characteristic aroma. usda.govmdpi.comcabidigitallibrary.org

The study of natural products like this compound is crucial for discovering new bioactive compounds and understanding the complex chemical interactions in nature. Its presence in plants used in traditional medicine, such as chamomile, has prompted further investigation into its potential properties. researchgate.net

Significance of Ester Compounds in Biochemical and Ecological Systems Research

Esters, as a class of organic compounds, are integral to both biochemical and ecological systems. waikato.ac.nz In biochemistry, they are fundamental components of lipids, such as triglycerides, which serve as energy storage molecules in living organisms. waikato.ac.nz The ester bond is also a key feature in the structure of phospholipids, which form the basis of cell membranes. chemsrc.com

Ecologically, esters play a vital role in plant-animal interactions. Many esters are responsible for the natural fragrances and flavors of fruits and flowers, acting as attractants for pollinators and seed dispersers. acs.org They can also function as semiochemicals, including pheromones, which mediate communication between insects. nih.gov Furthermore, some esters are involved in plant defense mechanisms, acting as repellents against herbivores and pathogens. usda.gov The study of volatile esters like this compound provides insights into these complex ecological relationships.

Overview of Current Research Trajectories for this compound

Current research on this compound is multifaceted, exploring its biosynthesis, ecological roles, and potential applications. One significant area of investigation is its role as a semiochemical. Studies have explored its effects on insect behavior, identifying it as a potential attractant or repellent for various species, which could have implications for pest management. usda.govnih.gov

Another research direction focuses on the biological activities of essential oils containing this compound. For instance, research into Roman chamomile oil has identified this compound as one of the major active constituents contributing to its observed psychostimulant effects in animal studies. researchgate.netresearchgate.net

Furthermore, there is growing interest in the biosynthesis of this compound and other esters. Researchers are investigating the metabolic pathways in plants and microorganisms, such as certain yeast strains, that lead to the production of these volatile compounds. researchgate.netmdpi.comnih.gov Understanding these pathways could enable the biotechnological production of this compound for use in the flavor and fragrance industries.

Detailed Research Findings

Recent scientific investigations have provided specific data on the properties and occurrence of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H18O2 | chemicalbook.comnist.gov |

| Molecular Weight | 170.25 g/mol | chemicalbook.com |

| Boiling Point | 204-205 °C | chemicalbook.comchemwhat.com |

| Density | 0.897 g/mL at 25 °C | chemicalbook.comchemwhat.com |

| Refractive Index | 1.441 at 20 °C | chemicalbook.comchemwhat.com |

| Flash Point | 80 °C (176 °F) | thegoodscentscompany.com |

| Solubility | Insoluble in water; miscible with alcohol and oils | chemicalbook.com |

| Odor Profile | Herbaceous, wine-like, fruity, reminiscent of angelica | chemicalbook.com |

Natural Occurrence of this compound

| Plant Species | Part of Plant | Reported Concentration Range | Source |

|---|---|---|---|

| Roman Chamomile (Chamaemelum nobile) | Flowers | 5.5% - 27.4% of essential oil | usda.govmdpi.comcabidigitallibrary.orgresearchgate.net |

| Manuka (Leptospermum scoparium) | Leaves and small branches | ~0.09% of essential oil | perfumerflavorist.com |

| Oncidium Twinkle 'Yellow Fantasy' | Flowers | Detected as a volatile compound | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5,8H,6-7H2,1-4H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARFDQHJMNVNLE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885838 | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41519-18-0 | |

| Record name | Isoamyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41519-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041519180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies in Chemical Synthesis and Derivatization of Isoamyl Tiglate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies for producing isoamyl tiglate primarily involve the direct esterification of isoamyl alcohol with tiglic acid, catalyzed by enzymes. These methods are preferred for creating "natural" flavor compounds and avoiding the harsh conditions and byproducts associated with chemical synthesis. taylors.edu.myscielo.br

Lipase-Catalyzed Esterification Methodologies

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most extensively used enzymes for the synthesis of flavor esters. scielo.br Their ability to function in non-aqueous media allows them to catalyze esterification and transesterification reactions, reversing their natural hydrolytic function. scielo.brresearchgate.net The synthesis of this compound via this method would involve the reaction between tiglic acid (the acyl donor) and isoamyl alcohol (the nucleophile).

The general mechanism for lipase-catalyzed esterification is a two-step process known as the Ping-Pong Bi-Bi mechanism. scielo.brresearchgate.net First, the enzyme's active site serine residue attacks the carboxylic acid (tiglic acid), forming a tetrahedral intermediate which then releases a water molecule to form an acyl-enzyme complex. In the second step, the alcohol (isoamyl alcohol) attacks the acyl-enzyme complex, leading to the formation of a second tetrahedral intermediate that subsequently collapses to release the ester (this compound) and regenerate the free enzyme. researchgate.net

While specific studies on this compound are limited, extensive research on analogous compounds like isoamyl acetate (B1210297) and isoamyl butyrate (B1204436) demonstrates the feasibility and key parameters of this methodology. For instance, immobilized lipases from species such as Rhizomucor miehei, Candida antarctica (Novozym 435), and Thermomyces lanuginosus have been successfully used to produce a variety of isoamyl esters with high yields. nih.govmdpi.com The choice of lipase (B570770) is critical, as different lipases exhibit varying specificity towards the structure of both the acid and alcohol substrates. researchgate.netnih.gov

Cutinase-Mediated Synthesis Studies

Cutinases (EC 3.1.1.74) represent another class of serine esterases that are highly effective for ester synthesis. nih.govresearchgate.net Structurally, they are positioned between esterases and lipases and, importantly, lack the hydrophobic lid (or cap) that typically covers the active site in lipases. nih.govjmb.or.kr This feature can make their active site more accessible to a diverse range of substrates, including smaller organic acids like tiglic acid.

A study on the synthesis of various isoamyl fatty acid esters (IAFEs) using an immobilized cutinase from Rhodococcus bacteria (Rcut) highlights the potential of this enzyme class. nih.govjmb.or.krnih.gov The cutinase was effective in catalyzing the esterification of isoamyl alcohol with various fatty acids, including acetate, butyrate, hexanoate, octanoate, and decanoate. nih.gov The enzyme demonstrated high efficiency, and docking models suggested that the suitability of the acid substrate was related to its binding energy and distance from the active site serine. nih.govnih.gov This suggests that a cutinase could be a viable catalyst for producing this compound, pending experimental verification of its activity with tiglic acid.

Optimization of Biocatalytic Reaction Parameters in Ester Production

The efficiency and yield of the enzymatic synthesis of this compound are critically dependent on several reaction parameters. Optimization of these factors is essential for developing a commercially viable process. nih.gov

The concentration of substrates, tiglic acid and isoamyl alcohol, and their molar ratio significantly influence the reaction equilibrium and enzyme kinetics. Generally, increasing substrate concentration can enhance the reaction rate up to a certain point. nih.gov However, at very high concentrations, substrate inhibition can occur, where one or both substrates bind to the enzyme in a non-productive manner, leading to a decrease in conversion rates. nih.gov

For example, in the synthesis of isoamyl butyrate, inhibition by butyric acid was observed at concentrations above 1.0 M. nih.gov Similarly, in the production of isoamyl acetate, an increase in acetic acid concentration led to decreased conversions, likely due to a lowering of the pH in the enzyme's microenvironment. nih.gov

The molar ratio of alcohol to acid is another crucial parameter. Using an excess of one substrate, typically the alcohol, can shift the reaction equilibrium towards ester formation, thereby increasing the yield. nih.gov In the synthesis of isoamyl acetate, increasing the alcohol-to-acid molar ratio resulted in higher conversions in a shorter time. nih.gov However, a very large excess of alcohol can also cause enzyme inhibition. nih.gov The optimal molar ratio must be determined empirically for the specific enzyme and reaction system.

Table 1: Effect of Substrate Molar Ratio on Isoamyl Ester Synthesis This table presents representative data from the synthesis of isoamyl palmitate, a structurally related ester, to illustrate the principle.

| Molar Ratio (Palmitic Acid:Isoamyl Alcohol) | Maximum Conversion (%) |

|---|---|

| 1:1.5 | 83.11 |

| 1:3 | 81.25 |

| 1:6 | 65.00 |

| 1:12 | 68.64 |

Enzymes are active only within a specific range of temperature and pH. unimi.it For any given enzyme, there is an optimal temperature at which it exhibits maximum activity. Below this temperature, the reaction rate is lower, and above it, the enzyme begins to denature, leading to a rapid loss of activity. For lipase-catalyzed synthesis of isoamyl esters, optimal temperatures are typically reported in the range of 30°C to 60°C. mdpi.comkoreascience.kr For instance, the synthesis of isoamyl acetate catalyzed by protein-coated microcrystals of Thermomyces lanuginosus lipase showed an optimum temperature of 50°C. koreascience.kr

The pH of the reaction medium, or more accurately, the microenvironment of the enzyme, also has a profound effect on its activity. Extreme pH values can alter the ionization state of amino acid residues in the enzyme's active site and can lead to irreversible denaturation. While pH is more straightforward to control in aqueous solutions, in non-aqueous media used for esterification, it is influenced by the properties of the substrates themselves, particularly the acidity of the carboxylic acid. nih.gov The accumulation of water produced during the reaction can also affect the local pH.

Table 2: Influence of Temperature on the Synthesis of an Isoamyl Ester This table shows data from the synthesis of isoamyl acetate to demonstrate the typical effect of temperature on reaction yield.

| Temperature (°C) | Isoamyl Acetate Yield (%) |

|---|---|

| 40 | 78.2 |

| 50 | 95.0 |

| 60 | 85.1 |

The amount of enzyme used, or enzyme loading, is a key factor in the reaction rate. Increasing the enzyme concentration generally leads to a higher initial reaction rate and can result in higher yields in a shorter time, as more active sites are available. koreascience.kr However, there is a point of saturation beyond which adding more enzyme does not significantly increase the yield and may be uneconomical. koreascience.kr In the synthesis of isoamyl acetate, increasing the amount of TLL-PCMCs from 10 mg to 30 mg increased the yield, but a further increase to 40 mg led to a decrease, possibly due to enzyme agglomeration. koreascience.kr

Immobilization is a critical technique for improving the industrial viability of enzymatic processes. nih.gov It involves attaching the enzyme to or entrapping it within an insoluble support material. This technique offers several advantages:

Reusability: Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles, significantly reducing costs. nih.govnih.gov

Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature, pH, and organic solvents. nih.gov

Process Simplification: It facilitates the use of continuous reactor systems and simplifies downstream product purification. unimi.it

Common immobilization methods include physical adsorption, covalent binding, entrapment, and cross-linking. nih.gov For example, a Rhodococcus cutinase was successfully immobilized on methacrylate (B99206) divinylbenzene (B73037) beads for the synthesis of isoamyl esters and could be reused for at least six cycles with minimal loss of activity, especially when water was removed from the system. nih.gov Similarly, lipases have been immobilized on a wide array of carriers, including silica (B1680970) gel and resins, for the production of isoamyl acetate. nih.gov

Solvent Engineering Strategies in Biocatalysis

A significant approach is the use of a solvent-free system (SFS) , which not only aligns with green chemistry principles by eliminating organic solvents but can also enhance volumetric productivity. taylors.edu.my In the enzymatic synthesis of a related compound, isoamyl acetate, using acetic anhydride (B1165640) and isoamyl alcohol with Candida antarctica Lipase B (CALB), the absence of a solvent was found to be advantageous for industrial applications. taylors.edu.my This method simplifies downstream processing and reduces waste.

Another advanced strategy involves creating biphasic systems using ionic liquids (ILs) and one of the substrates, such as the alcohol. For the synthesis of isoamyl acetate, a biphasic system composed of an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), and isoamyl alcohol was investigated. scispace.com This approach demonstrated that the use of specific imidazolium (B1220033) ILs could stabilize the lipase enzyme, allowing for its reuse over multiple cycles and achieving nearly 100% conversion to the ester. scispace.com Such systems leverage the unique properties of ILs, including their negligible vapor pressure and high thermal stability, to create a favorable microenvironment for the enzyme, thereby enhancing catalytic activity and stability. scispace.com

Application of Unconventional Techniques in Enzymatic Synthesis Research

To intensify enzymatic processes for ester synthesis, unconventional energy sources such as microwaves and ultrasound, along with specialized solvent systems, are being explored. These techniques aim to overcome mass transfer limitations and accelerate reaction rates.

Microwave irradiation has emerged as a powerful tool for accelerating biocatalytic reactions. Unlike conventional heating, which relies on conduction and convection, microwaves heat the reaction mixture volumetrically and directly, leading to a rapid and uniform temperature increase. researchgate.net This can significantly reduce reaction times and improve yields in esterification processes.

In the lipase-catalyzed synthesis of analogous esters, such as isoamyl myristate and isoamyl butyrate, microwave assistance has demonstrated remarkable efficiency. researchgate.netmdpi.com For the synthesis of isoamyl myristate in a solvent-free system catalyzed by Novozym 435, microwave irradiation was shown to improve the reaction. researchgate.net Similarly, the synthesis of isoamyl butyrate under microwave irradiation at 60°C achieved approximately 95% conversion in just 120 minutes. mdpi.com The enhanced reaction rate is attributed to a lower activation energy under microwave conditions and an increased collision frequency between molecules. researchgate.netmdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Analogous Isoamyl Ester Synthesis

| Ester Product | Biocatalyst | Method | Temperature (°C) | Time | Conversion (%) |

|---|---|---|---|---|---|

| Isoamyl Butyrate | Lipase | Microwave | 60 | 120 min | ~95 |

| Geranyl Acetoacetate | Lipozyme 435 | Microwave | 70 | 30 min | 95 |

This table is generated based on data from analogous ester synthesis studies. mdpi.comnih.gov

Ultrasound-assisted biocatalysis utilizes high-frequency sound waves to enhance enzymatic reactions. The primary mechanism is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. researchgate.net This process generates intense localized pressures and temperatures, creating powerful micro-convection and turbulence. These effects significantly reduce mass transfer limitations between the immiscible substrates (e.g., alcohol and acid) and the immobilized enzyme, leading to a substantial increase in the reaction rate. researchgate.net

In a study on the synthesis of isoamyl butyrate using immobilized Novozym 435, ultrasound irradiation accelerated the process dramatically, achieving a 96% conversion in 3 hours compared to 10 hours without ultrasound. researchgate.net The efficiency of the process is dependent on parameters such as ultrasound power; for instance, increasing power from 30 W to 50 W increased conversion, while a further increase to 60 W had a negative effect due to excessive cavitation intensity potentially harming the enzyme. researchgate.net The combination of ultrasound with a vacuum system has also been shown to be effective in synthesizing other esters by removing hydrophilic byproducts that can inhibit lipase activity. mdpi.comresearchgate.net

Table 2: Effect of Ultrasound Power on Isoamyl Butyrate Synthesis

| Ultrasound Power (W) | Conversion (%) | Notes |

|---|---|---|

| 30 | < 62.5 | Initial power level |

| 40 | 62.5 | Increased conversion |

| 50 | 84.34 | Optimal power, maximum conversion |

This table is generated based on data from an analogous isoamyl ester synthesis study. researchgate.net

The use of supercritical fluids (SCFs) and ionic liquids (ILs) as reaction media represents a significant advancement in green biocatalysis. Supercritical carbon dioxide (scCO₂) is a particularly attractive solvent due to its non-toxic, non-flammable nature and easily accessible critical point. mdpi.com In enzymatic reactions, scCO₂ can be used to deliver substrates to and extract products from an ionic liquid phase in a biphasic system, facilitating continuous processes and simplifying product separation. mdpi.comdntb.gov.ua

Ionic liquids are salts that are liquid at or near room temperature and possess properties such as low vapor pressure, high thermal stability, and tunable polarity. scispace.com These characteristics make them excellent solvents for biocatalysis. In the enzymatic synthesis of isoamyl acetate, a biphasic system using the ionic liquid [bmim]PF₆ was highly effective, yielding nearly 100% conversion and allowing for enzyme recycling. scispace.com The combination of high hydrostatic pressure with an IL–alcohol biphasic system has been shown to further enhance the catalytic rate by up to 15-fold compared to atmospheric pressure. scispace.com This synergistic approach highlights the potential for significant process intensification. scispace.com

Conventional Chemical Synthesis Routes

Conventional synthesis of this compound typically relies on acid-catalyzed esterification, a well-established method for producing a wide range of esters.

The most common method for synthesizing isoamyl esters is the Fischer esterification, which involves the reaction of isoamyl alcohol with a carboxylic acid (in this case, tiglic acid) in the presence of an acid catalyst. ijisrt.com This reversible reaction requires the removal of water to drive the equilibrium toward the product side.

A variety of catalytic systems have been explored to improve the efficiency and environmental profile of this reaction.

Homogeneous Catalysts: Strong mineral acids, such as sulfuric acid (H₂SO₄), are traditionally used as catalysts. ijisrt.com They are effective in protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. However, these catalysts are corrosive, difficult to separate from the reaction mixture, and can lead to environmental concerns. nih.gov In a typical synthesis of isoamyl acetate, sulfuric acid is used to achieve a yield of around 58%. ijisrt.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. Cation-exchange resins (e.g., NKC-9, Amberlyst-15) offer significant advantages, including good chemical stability, high catalytic activity, and easy separation and recovery, which prevents catalyst wear from mechanical agitation. nih.govsemanticscholar.org In a fixed-bed reactor system for synthesizing isoamyl acetate, the NKC-9 resin was identified as an effective catalyst. nih.gov Another novel heterogeneous catalyst explored is expandable graphite, which can be intercalated with sulfuric acid to provide active catalytic sites. semanticscholar.org

Table 3: Comparison of Catalytic Systems in Conventional Isoamyl Acetate Synthesis

| Catalyst Type | Specific Catalyst | Key Advantages | Optimized Temperature |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity | Reflux conditions |

| Heterogeneous Resin | Cation-Exchange Resin (NKC-9) | Easy separation, reusable, high stability | 323.15 K (50°C) |

This table is generated based on data from analogous isoamyl ester synthesis studies. ijisrt.comnih.govsemanticscholar.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound, an ester formed from isoamyl alcohol and tiglic acid, is increasingly being approached through the lens of green chemistry. This paradigm shift aims to reduce the environmental impact of chemical processes by focusing on aspects such as catalyst choice, reaction media, and energy consumption. Methodologies developed for similar flavor esters, particularly isoamyl acetate, provide a strong foundation for greener synthetic routes to this compound. These strategies prioritize efficiency, safety, and sustainability by employing biocatalysts, reusable solid acid catalysts, alternative energy sources, and solvent-free conditions.

Biocatalysis: The Enzymatic Route

Enzymatic synthesis represents a cornerstone of green chemistry for ester production due to its high specificity and mild operating conditions. nih.govijsr.net Lipases are the most widely used enzymes for this purpose, effectively catalyzing the esterification of alcohols and carboxylic acids. ijsr.netnih.gov For the synthesis of this compound, lipases facilitate the reaction between isoamyl alcohol and tiglic acid, offering several advantages over traditional acid catalysis.

Key Research Findings:

Mild Conditions: Enzymatic reactions proceed at lower temperatures and near-neutral pH, reducing energy consumption and preventing the formation of degradation byproducts that can occur with strong acid catalysts. nih.govnih.gov

High Specificity: Lipases exhibit high substrate specificity, leading to purer products and minimizing side reactions. ijsr.net

Catalyst Reusability: A significant advantage of biocatalysis is the ability to immobilize the enzyme on a solid support. mdpi.commdpi.com Immobilization simplifies catalyst separation from the product and allows for repeated use over multiple reaction cycles, which is crucial for reducing costs in industrial applications. nih.govnih.govresearchgate.net For instance, immobilized lipases have been shown to retain high activity for over five cycles in the synthesis of various flavor esters. researchgate.net

Water Management: As esterification produces water, which can limit reaction equilibrium, methods such as the use of molecular sieves can be employed to remove water and drive the reaction toward higher product yields. oup.comnih.gov

Heterogeneous Catalysis: Solid Acid Alternatives

Traditional synthesis of esters often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant waste during neutralization. sciepub.comijisrt.com Green chemistry promotes the use of heterogeneous solid acid catalysts to overcome these drawbacks. korea.ac.kr These catalysts function in a different phase from the reactants, allowing for easy separation by filtration and subsequent reuse. researchgate.net

Key Research Findings:

Variety of Catalysts: Several types of solid acids have proven effective for isoamyl ester synthesis, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and expandable graphite. mdpi.comsciepub.comresearchgate.netresearchgate.netsemanticscholar.org

Improved Purity and Yield: Supported catalysts, such as those on ion-exchange resins, have achieved yields as high as 95.1% for isoamyl acetate under optimized conditions. mdpi.com

Natural and Benign Catalysts: Recent research has explored the use of naturally derived, inexpensive catalysts. For example, ball-milled seashells have been successfully used as a heterogeneous nano-biocomposite catalyst for the solvent-free synthesis of isoamyl acetate, achieving a 91% yield. whiterose.ac.uk This approach avoids corrosive acids and toxic solvents entirely. whiterose.ac.uk

Alternative Reaction Media and Solvent-Free Approaches

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. acs.orgsigmaaldrich.comnih.gov Research into isoamyl ester synthesis has focused on two main strategies: performing the reaction without any solvent (neat) or using environmentally benign solvents.

Key Research Findings:

Solvent-Free Synthesis: Conducting the reaction "solvent-free" is an ideal green approach, where one of the reactants, typically the alcohol, can also act as the reaction medium. nih.govresearchgate.net This method simplifies the process, eliminates the need for solvent recovery, and reduces waste. nih.govresearchgate.net High conversions have been reported for various flavor esters under solvent-free conditions using immobilized lipases. researchgate.net

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ has emerged as a promising green solvent for enzymatic reactions. nih.govmdpi.com It is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. mdpi.com Furthermore, its gas-like viscosity and diffusivity enhance the mass transfer of substrates to the enzyme, potentially increasing reaction rates. nih.gov Studies on isoamyl acetate synthesis have shown that scCO₂ is an effective medium, with lipases demonstrating high stability and achieving complete conversion in continuous operations. researchgate.net

Energy-Efficient Synthesis Methods

Another principle of green chemistry is the design of energy-efficient processes. youtube.com Unconventional energy sources like microwave irradiation and ultrasound have been applied to ester synthesis to reduce reaction times and energy consumption compared to conventional heating methods. sciepub.comresearchgate.net

Key Research Findings:

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. sciepub.comsciepub.com This rapid and efficient energy transfer can lead to higher yields and purer products. researchgate.net The synthesis of isoamyl acetate, for example, has been successfully performed using microwave assistance, highlighting its advantages over standard thermal methods. sciepub.com

Ultrasound-Assisted Synthesis: The application of ultrasound (sonication) can enhance enzymatic reactions by improving mass transfer and activating the enzyme. nih.govtandfonline.com In the lipase-catalyzed synthesis of isoamyl acetate, ultrasound assistance has been shown to yield higher concentrations of the ester in shorter time frames compared to conventional methods. researchgate.net Ultrasound can overcome the mutual immiscibility of some reactants, making it particularly useful in solvent-free systems. nih.gov Kinetic studies suggest that ultrasound accelerates the reaction by enhancing the enzyme's affinity for the acid substrate. tandfonline.comtandfonline.com

Table 1: Comparison of Green Catalytic Systems for Isoamyl Ester Synthesis

| Catalyst Type | Specific Catalyst | Substrates | Key Conditions | Solvent | Yield/Conversion (%) | Citation(s) |

|---|---|---|---|---|---|---|

| Biocatalyst (Immobilized Lipase) | Lipozyme 435 | Isoamyl Alcohol + Acetic Acid | 50°C, 20 min | Solvent-Free (Ultrasound) | ~46% (concentration) | nih.gov |

| Biocatalyst (Immobilized Lipase) | Novozym 435 | Isoamyl Alcohol + Acetic Anhydride | 40°C | Supercritical CO₂ | 100% | researchgate.net |

| Heterogeneous Solid Acid | Ball-milled Seashells | Isoamyl Alcohol + Acetic Acid | 98°C, 219 min | Solvent-Free | 91% | whiterose.ac.uk |

| Heterogeneous Solid Acid | Amberlyst-15 | Isoamyl Alcohol + Acetic Acid | Reflux | Not specified | High Yield | sciepub.com |

| Biocatalyst (Immobilized Lipase) | Rhizopus oryzae | Isoamyl Alcohol + Vinyl Acetate | 32°C, 12 h | Solvent-Free | 92.35% | researchgate.net |

Table 2: Performance of Unconventional Energy Sources in Isoamyl Acetate Synthesis

| Method | Catalyst | Reaction Time | Yield/Concentration | Comparison to Conventional Heating | Citation(s) |

|---|---|---|---|---|---|

| Ultrasound | Lipozyme 435 | 1 hour | 478 mg ester/g mixture | Higher concentration (Conventional: 387 mg/g) | researchgate.net |

| Microwave | Sulfuric Acid | Minutes | Higher yields, faster rate | Drastically reduced reaction time from ~1 hour | sciepub.com |

| Ultrasound | Novozyme 435 | 2 hours | Near-equilibrium concentration | Significantly shortens time to reach equilibrium | nih.gov |

Biosynthetic Pathways and Biogenesis of Isoamyl Tiglate

Microbial Biosynthesis Pathways

Microorganisms, particularly yeasts, are capable of producing a wide array of volatile esters, including isoamyl tiglate, through pathways linked to amino acid metabolism.

The production of this compound in yeast originates from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. The process involves the formation of precursor molecules, tiglic acid and isoamyl alcohol, which are subsequently esterified.

The formation of tiglyl-CoA, a direct precursor to tiglic acid, is linked to the β-oxidation of isoleucine. researchgate.net In some yeasts, such as Saprochaete suaveolens, the catabolism of BCAAs occurs through both the classical Ehrlich pathway and the β-oxidation pathway. researchgate.net The β-oxidation of isoleucine can lead to an accumulation of the intermediate tiglyl-CoA. researchgate.net This accumulation is hypothesized to occur due to a kinetic bottleneck, potentially a weak activity of the enzyme enoyl-CoA hydratase, which is responsible for the subsequent step in the pathway. researchgate.net This allows tiglyl-CoA to be diverted towards ester formation instead of being fully catabolized for energy. researchgate.netmdpi.com The β-oxidation process, which typically serves to degrade fatty acids for energy, is thus a key pathway in providing the acid moiety for this compound synthesis. mdpi.complos.org

The final step in the biosynthesis of this compound is the esterification of isoamyl alcohol with an activated form of tiglic acid (tiglyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) or, more specifically in the case of acetate (B1210297) esters, alcohol acetyltransferases (ATFs). nih.govresearchgate.net In Saccharomyces cerevisiae, the primary enzymes responsible for the synthesis of acetate esters like isoamyl acetate are the alcohol acetyltransferases Atf1p and Atf2p. nih.govresearchgate.netuniprot.org These enzymes catalyze the condensation reaction between an alcohol (like isoamyl alcohol) and an acyl-CoA molecule (like acetyl-CoA). nih.gov While their primary characterized role is in forming acetate esters, their promiscuity with regard to the alcohol substrate is well-documented. uniprot.org Research on Saprochaete suaveolens has shown that its ability to produce significant amounts of tiglate esters is correlated with a higher alcohol acyltransferase (AAT) activity compared to S. cerevisiae. researchgate.net This suggests that the level of AAT activity is a critical factor in determining the capacity of a yeast strain to produce esters like this compound. The formation of esters is an intracellular process, and the rate of synthesis is dependent on both the availability of the precursors (isoamyl alcohol and tiglyl-CoA) and the activity of the ester-forming enzymes. nih.govsourbeerblog.com

To enhance the production of this compound and its precursor, isoamyl alcohol, in microorganisms like Saccharomyces cerevisiae, various metabolic engineering strategies have been employed. nih.govfrontiersin.org These strategies focus on increasing the metabolic flux towards the desired products and minimizing the formation of byproducts. nih.govnih.gov

Key strategies include:

Overexpression of Pathway Genes: Increasing the expression of genes involved in the leucine (B10760876) biosynthesis and Ehrlich degradation pathways can boost the production of isoamyl alcohol. nih.govnih.gov For the esterification step, overexpressing alcohol acetyltransferase genes, such as ATF1, has been shown to significantly increase the production of corresponding esters like isoamyl acetate. nih.gov

Bypassing Compartmentation: The native biosynthesis of α-isopropylmalate (α-IPM), a key intermediate in the leucine pathway leading to isoamyl alcohol, is compartmentalized within the mitochondria. Engineering a cytosolic pathway can be a strategy, though it can lead to byproduct formation due to the broad substrate specificity of some enzymes. nih.gov

Protein Scaffolding: To improve the efficiency and specificity of the engineered pathway, artificial protein scaffolds can be used to bring enzymes into close proximity. This strategy has been successfully used to channel the intermediate 2-ketoisovalerate towards α-IPM synthesis, resulting in a more than two-fold improvement in isoamyl alcohol production. nih.gov

Balancing Enzyme Activities: The net accumulation of an ester is a balance between its synthesis and its degradation. For instance, in the case of isoamyl acetate, the final amount is determined by the balance between the activities of alcohol acetyltransferase (ATF1) and the hydrolyzing esterase (IAH1). nih.gov Engineering strains with a higher ratio of AATFase to esterase activity leads to greater ester accumulation. nih.gov

Table 1: Impact of Metabolic Engineering on Isoamyl Alcohol Production in S. cerevisiae

| Genetic Modification Strategy | Key Genes/Components Involved | Outcome | Reference |

| Pathway Overexpression | Leucine biosynthetic pathway, Ehrlich degradation pathway | High-level production of isoamyl alcohol, but with significant isobutanol byproduct. | nih.gov |

| Transporter Engineering | Mitochondrial α-IPM transporter | Boosted isoamyl alcohol pathway activity, reduced isobutanol byproduct. | nih.gov |

| Protein Scaffolding | Dihydroxyacid dehydratase, α-IPM synthase | >2-fold improvement in isoamyl alcohol yield by channeling 2-ketoisovalerate. | nih.gov |

| Enzyme Ratio Balancing | ATF1 (synthesis), IAH1 (hydrolysis) | Increased ratio of ATF1 to IAH1 activity leads to higher accumulation of isoamyl acetate. | nih.gov |

The production of this compound is highly dependent on the availability and utilization of its specific precursors, which are derived from amino acid metabolism. ajol.infomdpi.com The primary amino acid precursor for the tiglate moiety is isoleucine, while the isoamyl alcohol precursor is derived from leucine. researchgate.netmdpi.com

Studies have shown that supplementing the fermentation medium with specific amino acids can direct the metabolic flux towards the synthesis of desired aroma compounds. mdpi.com For example, the addition of L-leucine to a fermentation system significantly increases the production of isoamyl alcohol and its corresponding acetate ester, isoamyl acetate. mdpi.com Conversely, adding L-phenylalanine promotes the synthesis of phenylethyl alcohol and phenylethyl acetate, sometimes at the expense of isoamyl acetate, indicating a competition for a common precursor like acetyl-CoA. mdpi.com

The ability of a yeast strain to utilize branched-chain amino acids as a carbon source is linked to the β-oxidation pathway. researchgate.net The yeast Saprochaete suaveolens, for instance, can grow on leucine, isoleucine, and valine as sole carbon sources, a trait not observed in S. cerevisiae. researchgate.net This highlights a fundamental difference in precursor metabolism that enables S. suaveolens to efficiently produce α-unsaturated esters like this compound from these amino acids. researchgate.net The continuous supply of a volatile precursor like isoamyl alcohol has been shown to be a feasible strategy to maintain production while minimizing toxic effects on the yeast cells. rmiq.org

Solid-state fermentation (SSF) is a process where microorganisms are cultivated on moist solid substrates, often of agricultural origin, in the absence or near-absence of free water. wur.nlperiodikos.com.br This technique is particularly well-suited for filamentous fungi, as it mimics their natural growth environment and often leads to better production of secondary metabolites, including flavor and aroma compounds, compared to submerged fermentation. wur.nlresearchgate.netuky.edu

Research into SSF has explored its potential for producing a variety of valuable compounds from agro-industrial by-products. periodikos.com.brresearchgate.net Studies have screened different fungal species, such as those from the genera Aspergillus and Rhizopus, for their ability to produce volatile compounds when grown on substrates like fruit and vegetable waste. researchgate.netiium.edu.my These processes can yield hundreds of different volatile compounds, demonstrating the vast biosynthetic potential of fungi in SSF systems. researchgate.net While specific research focusing exclusively on this compound production via fungal SSF is not extensively detailed in the provided context, the general principles support its feasibility. The production of various esters and other aroma compounds of industrial interest has been demonstrated, and SSF is considered a promising, sustainable, and economical method for generating natural additives. periodikos.com.brresearchgate.net

Yeast-Mediated Production from Branched-Chain Amino Acids

Plant

The formation of this compound in plants is a specialized metabolic process that combines components from distinct biosynthetic routes, primarily involving amino acid catabolism and fatty acid metabolism. The final ester is assembled from an alcohol moiety, isoamyl alcohol, and an acyl moiety, tiglic acid, with the reaction catalyzed by specific enzymes.

Research on Fatty Acid Metabolism and Derivative Formation

The biosynthesis of this compound is a classic example of how plants create a diverse array of volatile esters by combining different alcohols and acyl-Coenzyme A (acyl-CoA) molecules. While the backbones of these precursors originate from various primary metabolic pathways, the final products are often categorized as fatty acid derivatives or related aroma compounds.

The formation of this compound hinges on the availability of its two precursors: isoamyl alcohol and tiglyl-CoA.

Biosynthesis of Isoamyl Alcohol : The isoamyl alcohol component is not derived from the canonical fatty acid synthesis pathway but rather from the catabolism of the branched-chain amino acid (BCAA), L-leucine. atamanchemicals.comfrontiersin.orgmdpi.com This process, known as the Ehrlich pathway, is well-documented in yeast and also occurs in plants. atamanchemicals.comnih.gov The pathway involves the deamination of leucine to its corresponding α-keto acid, which is then decarboxylated and subsequently reduced to form isoamyl alcohol (3-methyl-1-butanol). atamanchemicals.commdpi.com

Biosynthesis of Tiglic Acid : The tiglate moiety is derived from the catabolism of another BCAA, L-isoleucine. nih.gov Feeding experiments in various plant species have confirmed that isoleucine is the precursor to tiglic acid. nih.gov The pathway proceeds through deamination of L-isoleucine to its α-keto acid, followed by oxidative decarboxylation to form 2-methylbutyryl-CoA. researchgate.net This intermediate is then desaturated to yield tiglyl-CoA, the activated form of tiglic acid required for esterification. nih.gov This pathway is a normal part of isoleucine degradation, making tiglyl-CoA available in many plant tissues. nih.gov

Ester Formation : The final and decisive step in forming this compound is the condensation of isoamyl alcohol with tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). frontiersin.org These enzymes are responsible for the synthesis of a vast array of volatile esters in fruits and flowers by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor. frontiersin.orgnih.gov AAT enzymes belong to the BAHD superfamily of acyltransferases, which are crucial for producing various secondary metabolites. frontiersin.org The availability and substrate specificity of the particular AAT enzyme present in a plant tissue are key determinants of the types and quantities of esters produced.

The table below summarizes the biosynthetic origin of this compound precursors.

Table 1: Biosynthetic Precursors of this compound| Component | Precursor Molecule | Metabolic Pathway |

|---|---|---|

| Isoamyl Alcohol | L-Leucine | Branched-Chain Amino Acid Catabolism (Ehrlich Pathway) atamanchemicals.comfrontiersin.org |

Transcriptional Regulation of Aroma Gene Expression

The production of volatile compounds like this compound is tightly controlled at the genetic level. The expression of genes encoding the biosynthetic enzymes determines the capacity of a plant to synthesize these aromas. Transcriptome analyses in various aromatic plants have shed light on the regulatory networks governing the formation of esters.

Key enzyme-encoding genes that are transcriptionally regulated include:

Branched-Chain Amino Acid Aminotransferases (BCATs) : These enzymes catalyze the first step in BCAA catabolism—the reversible conversion of BCAAs to their corresponding α-keto acids—placing them at the critical interface between synthesis and degradation. oup.com

Aldehyde Dehydrogenases (ALDHs) and Alcohol Dehydrogenases (ADHs) : These enzyme families are involved in the final steps of forming the alcohol moiety. frontiersin.org

Alcohol Acyltransferases (AATs) : As they catalyze the final step of ester formation, the expression levels of AAT genes are often a rate-limiting factor for ester biosynthesis. frontiersin.orgnih.gov Studies in apricot and other fruits show that the expression of specific AAT genes increases sharply during ripening, coinciding with a rise in ester production. frontiersin.org

In a study on Fontainea picrosperma, a plant that produces the complex diterpene ester tigilanol tiglate, researchers identified several genes that were significantly upregulated in high-producing plants. frontiersin.orgoup.com While this molecule is structurally different from this compound, the study highlights genes associated with the tiglate moiety's biosynthesis and attachment, including cytochrome P450s, which may be involved in modifying the precursor molecules. frontiersin.orgoup.comresearchgate.net

The table below lists key gene families and their roles in the biosynthesis of volatile esters like this compound.

Table 2: Key Gene Families in Volatile Ester Biosynthesis| Gene/Enzyme Family | Function in Biosynthesis | References |

|---|---|---|

| Branched-Chain Amino Acid Aminotransferases (BCAT) | Catalyze the initial deamination of L-leucine and L-isoleucine. | oup.com |

| α-Ketoacid Decarboxylases | Convert α-keto acids into aldehydes. | nih.gov |

| Alcohol Dehydrogenases (ADH) | Reduce aldehydes to their corresponding alcohols (e.g., isoamyl alcohol). | frontiersin.org |

| Acyl-CoA Synthetases | Activate carboxylic acids to their CoA esters (e.g., tiglyl-CoA). | frontiersin.org |

Diel Rhythm and Environmental Factors Influencing Plant Biosynthesis

The synthesis and emission of plant volatiles are often not constant but are influenced by environmental cues and regulated by the plant's internal circadian clock. mdpi.com This results in rhythmic emissions that typically peak at specific times of the day or night, a phenomenon known as diel rhythm. This timing is often synchronized with the activity of pollinators.

A study on the floral scent of Oncidium Twinkle 'Red Fantasy' revealed that the emission of aroma compounds, including the related ester butyl tiglate, follows a distinct diel rhythm. researchgate.net The release of butyl tiglate peaked in the afternoon (14:00) and was found to be primarily determined by the endogenous circadian clock rather than being a direct response to light. researchgate.net Given that this compound is also a known volatile in some Oncidium varieties, its production is likely subject to similar circadian control. researchgate.net

The circadian clock orchestrates these rhythms by controlling the transcription of key biosynthetic genes. mdpi.com For example, the expression of genes involved in terpenoid and fatty acid derivative synthesis in Oncidium showed rhythmic patterns that corresponded with the emission of the volatile compounds. researchgate.net This regulation allows the plant to anticipate predictable daily changes in the environment, such as light and temperature, and allocate resources to aroma production when it is most beneficial. mdpi.comnih.gov

Environmental factors can also modulate the amplitude of these rhythms. uky.edu Light and temperature are primary factors that can influence the rate of photosynthesis and the availability of primary metabolites that serve as precursors for volatile synthesis. nih.gov For instance, while the diel rhythm of butyl tiglate release was maintained in constant darkness, indicating clock control, light was found to influence the release of other volatiles in the same plant, showing a complex interplay between the internal clock and external signals. researchgate.net

Natural Occurrence, Distribution, and Isolation Methodologies

Identification in Microbial Volatilomes

The volatilome, or the complete set of volatile organic compounds (VOCs) produced by an organism, of various microorganisms has been found to contain isoamyl tiglate. This ester is often part of a complex mixture of aromatic compounds that play roles in microbial communication and interaction.

Several non-conventional yeast (NCY) species have been identified as producers of this compound, often in the context of fermentation for food and beverage production. researchgate.netmdpi.comnih.govmdpi.com These yeasts are explored for their potential to create novel flavor and aroma profiles.

One notable example is Saprochaete suaveolens, a filamentous yeast isolated from dragon fruit, which produces a variety of α-unsaturated esters, including this compound. researchgate.netmdpi.com This production is linked to the catabolism of branched-chain amino acids through the β-oxidation pathway. researchgate.net Research has shown that the aroma profiles of such yeasts can be analyzed through methods like solvent extraction and gas chromatography-mass spectrometry (GC-MS). researchgate.net

Studies have also investigated other NCY species like Pichia kluyverii, Torulaspora delbrueckii, and Wickerhamomyces anomalus for their capacity to produce a diverse range of VOCs, contributing to the aromatic complexity of products like beer. researchgate.netmdpi.com For instance, Zygotorulaspora florentina has been shown to increase the content of isoamyl acetate (B1210297), a related ester, in beer. nih.gov

Table 1: Non-Conventional Yeast Species and Associated Volatile Compounds

| Yeast Species | Key Volatile Compounds Produced | Reference |

|---|---|---|

| Saprochaete suaveolens | This compound, Isobutyl tiglate, Ethyl tiglate | researchgate.netmdpi.com |

| Pichia kluyverii | Isoamyl acetate, Ethyl acetate | mdpi.com |

| Torulaspora delbrueckii | Fruity esters | researchgate.netnih.gov |

| Wickerhamomyces anomalus | Ethyl acetate, Ethyl butyrate (B1204436) | nih.gov |

| Zygotorulaspora florentina | Isoamyl acetate, α-terpineol | nih.gov |

The search for novel microorganisms capable of producing unique flavor and aroma compounds is an ongoing area of research. The microbial volatilome is vast and largely untapped, with potential for discovering new producers of this compound and other valuable esters. mdpi.comfrontiersin.org The investigation into the volatile emissions of various bacteria and fungi aims to identify new sources for natural flavor compounds and biocontrol agents. frontiersin.orgfrontiersin.orgfrontiersin.org For example, the volatilome of Trichoderma viride has been found to contain 51 different volatile compounds, including isopentyl alcohol, a precursor to isoamyl esters. frontiersin.org

Occurrence in Plant Species and Natural Extracts

This compound is a component of the essential oils and aromatic profiles of numerous plant species, contributing to their characteristic scents.

This ester is found in the essential oils of several plants, often alongside other esters of angelic and tiglic acids. usda.govmdpi.com Roman chamomile (Chamaemelum nobile) is a significant source, with this compound being a dominant compound in its essential oil, contributing to its distinct aroma. usda.govmdpi.comcabidigitallibrary.org The concentration of this compound in Roman chamomile oil can vary, with some analyses reporting it as a major constituent. usda.govmdpi.com

This compound has also been identified in the essential oil of Croton ferrugineus, an endemic species from Ecuador, where it is present in smaller quantities. nih.gov Furthermore, it is a flower-specific volatile in Meiogyne hainanensis, contributing to its floral scent profile. biorxiv.orgbiorxiv.org The mature fruits of this plant also emit related esters like isoamyl acetate. biorxiv.org

Table 2: Presence of this compound in Plant Essential Oils

| Plant Species | Part Used | Reported Concentration of this compound | Reference |

|---|---|---|---|

| Chamaemelum nobile (Roman Chamomile) | Flowers | 11-12% | usda.gov |

| Chamaemelum nobile (Roman Chamomile) | Flowers | 5.5-11.4% | mdpi.com |

| Croton ferrugineus | - | 0.63-1.56% | nih.gov |

| Leptospermum scoparium (Manuka) | Fresh Foliage | Trace-0.1% | perfumerflavorist.com |

| Ravensara aromatica | Aerial Parts | Trace-0.1% | researchgate.net |

The emission of volatile compounds, including this compound, can differ between various plant tissues. nih.gov In Meiogyne hainanensis, isoamyl acetate and isoamyl alcohol are among the flower-specific volatiles. biorxiv.org The study of emission profiles from both floral and vegetative parts provides valuable information for understanding the ecological roles of these compounds, such as attracting pollinators or deterring herbivores. nih.govscribd.com The fragrance of plants is a complex mixture of compounds, and the presence or absence of specific molecules like this compound can be used for systematic classification. nih.gov

Advanced Isolation and Extraction Techniques for Research Applications

To study the composition of microbial volatilomes and plant essential oils accurately, advanced isolation and extraction techniques are employed.

For microbial VOCs, headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a common and effective method. mdpi.com This technique allows for the analysis of volatile compounds directly from the headspace of a microbial culture, minimizing sample preparation and solvent use. mdpi.commdpi.com

In the case of plant materials, hydrodistillation using a Clevenger-type apparatus is a traditional and widely used method for extracting essential oils. mdpi.comnih.gov This process involves boiling the plant material in water and collecting the condensed volatile compounds. nih.gov More modern and "green" extraction techniques, such as supercritical fluid extraction with CO2, are also being explored to obtain high-quality extracts with minimal solvent residue. mdpi.com

The analysis of these extracts is typically performed using GC-MS, which separates the individual components of the volatile mixture and provides information for their identification. usda.govmdpi.comnih.gov

Headspace Solid-Phase Microextraction (HS-SPME) in Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds from a sample's headspace. This method is particularly valuable for analyzing the aromatic profiles of natural products without complex sample preparation.

In the analysis of volatile compounds, the choice of fiber coating for the SPME device is critical and depends on the polarity of the target analytes. For the analysis of isoamyl esters and other less polar compounds, polydimethylsiloxane (B3030410) (PDMS) fiber has been shown to be effective. asianpubs.org For instance, a study on the volatile constituents of Turkish rose concrete, absolute, and hydrosol utilized a PDMS fiber for HS-SPME analysis. asianpubs.org Similarly, research on European ciders employed a Carboxen/PDMS (CAR/PDMS) fiber for the isolation of volatile compounds, including various esters and higher alcohols. semanticscholar.org

Research on the fungus Geotrichum fragrans has demonstrated its ability to produce a variety of volatile compounds, including ethyl tiglate. dergipark.org.trresearchgate.net In these studies, HS-SPME was used to collect volatiles from the culture's headspace over several days, allowing for a time-course analysis of aroma production. dergipark.org.trresearchgate.net The selection of the SPME fiber is crucial for effective extraction; different fibers, such as PDMS, polyacrylate (PA), and divinylbenzene (B73037)/carboxen/PDMS (DVB/CAR/PDMS), exhibit varying affinities for compounds based on polarity. asianpubs.org For example, PA fibers are more effective for polar compounds like higher alcohols, while PDMS fibers are better suited for less polar esters. asianpubs.org

The following table summarizes the application of HS-SPME in the analysis of related volatile compounds, highlighting the fiber types used.

| Plant/Organism | Target Compounds | Fiber Type Used | Reference |

| European Ciders | Volatile compounds (fatty acids, higher alcohols, esters) | CAR/PDMS | semanticscholar.org |

| Geotrichum fragrans | Volatile compounds (ethyl tiglate, ethyl isovalerate) | Not specified in abstract | dergipark.org.trresearchgate.net |

| Turkish Rose | Volatile constituents (phenyl ethyl alcohol, citronellol) | PDMS | asianpubs.org |

| Terras madeirenses red wines | Volatile flavour constituents (higher alcohols, fatty acids, ethyl esters, isoamyl esters) | PDMS, PA, DVB/CAR/PDMS | asianpubs.org |

Optimized Solvent Extraction Methodologies

Solvent extraction is a conventional method for isolating natural products from plant materials or other sources. The choice of solvent is paramount and is determined by the polarity and solubility of the target compound. This compound, being an ester, is generally soluble in organic solvents like alcohol and oils, and has limited solubility in water. chemicalbook.com

The process often involves macerating the source material in a selected solvent, followed by filtration and concentration of the extract. For the extraction of essential oils containing this compound and other esters, various solvents can be employed.

While specific optimized solvent extraction methods for this compound are not extensively detailed in the provided context, the general principles of ester extraction apply. For instance, in the synthesis of isoamyl acetate, a related ester, a work-up procedure involves separating the organic layer and washing it, which is a common step in solvent extraction protocols. scribd.com The production of this compound itself can be achieved through the direct esterification of isoamyl alcohol and tiglic acid, often using a solvent to facilitate the reaction and subsequent separation. chemicalbook.com

Distillation and Fractional Separation Techniques for Compound Isolation

Distillation is a fundamental technique for purifying volatile compounds based on differences in their boiling points. For the isolation of this compound from a mixture, such as an essential oil or a reaction product, fractional distillation can be employed.

Isoamyl alcohol, a precursor to this compound, can be separated from fusel oil by distillation, collecting the fraction that boils between 125 and 140 °C. wikipedia.org A further purification step involves distillation to collect a fraction boiling between 128 and 132 °C. wikipedia.org The boiling point of this compound is reported to be around 204-205 °C. chemicalbook.com

In a patented synthesis of a related compound, 2-methyl-2-buten-1-yl tiglate, the crude product was purified by distillation over a Widmer column to yield the pure compound with a boiling point of 92°C at 12 mmHg. google.com This demonstrates the utility of fractional distillation under reduced pressure for purifying high-boiling point esters.

Hydro-distillation is a common method for extracting essential oils from plant materials. In a study on Roman Chamomile (Chamaemelum nobile), essential oil was isolated using a Clevenger-type apparatus. mdpi.com The resulting oil, containing this compound, was then analyzed. mdpi.com Similarly, steam distillation is used to produce manuka oil from Leptospermum scoparium, which is known to contain this compound. perfumerflavorist.com

The table below provides boiling point data for relevant compounds, which is a critical parameter for separation by distillation.

| Compound | Boiling Point | Reference |

| Isoamyl alcohol | 131.1 °C | atamankimya.com |

| This compound | 204-205 °C | chemicalbook.com |

| 2-Methyl-2-buten-1-yl tiglate | 92 °C / 12 mmHg | google.com |

Metabolic Transformations and Environmental Fate Studies

Microbial Degradation and Biotransformation Pathways

The breakdown of isoamyl tiglate by microorganisms is a key component of its environmental persistence. This process primarily involves enzymatic activities found in diverse microbial populations, including yeasts and bacteria.

The microbial metabolism of esters is a well-documented process, typically initiated by hydrolysis. nih.govresearchgate.net In both yeast and bacterial systems, enzymes known as esterases or lipases catalyze the cleavage of the ester bond. This reaction breaks down the ester into its constituent alcohol and carboxylic acid. d-nb.info For this compound, this initial hydrolytic step would yield isoamyl alcohol and tiglic acid.

Microorganisms can utilize the resulting alcohol and acid as carbon sources for growth. nih.govoup.com Bacteria, in particular, have demonstrated robust pathways for degrading ester compounds. For example, the degradation of phthalate (B1215562) esters in bacteria begins with hydrolysis, after which the resulting intermediates are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org While many microorganisms are capable of breaking down esters, some specialized yeasts are known for their role in synthesizing them.

The yeast Saprochaete suaveolens (formerly Geotrichum fragrans) is notable for its ability to produce a variety of α-unsaturated esters, including this compound. nih.govmdpi.commdpi.com This synthesis occurs through the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine, via the β-oxidation pathway. nih.govmdpi.com An enoyl-CoA intermediate in this pathway can be esterified to form this compound. nih.gov The existence of this biosynthetic pathway suggests that the reverse reaction, the hydrolysis of this compound, is a biochemically feasible degradation route in these and other microorganisms possessing the necessary esterase enzymes. Research has shown that disrupting the β-oxidation pathway in S. suaveolens can lead to an accumulation of these esters, highlighting the metabolic balance between synthesis and further catabolism. nih.gov

Table 1: Key Microbial Processes in Ester Metabolism

| Process | Enzyme Class | Initial Metabolites of this compound | Microbial Examples |

|---|---|---|---|

| Ester Hydrolysis | Esterases, Lipases | Isoamyl alcohol, Tiglic acid | Pseudomonas spp., Rhodococcus spp., Lactic Acid Bacteria asm.orgfrontiersin.orgmdpi.com |

| Ester Synthesis | Alcohol Acyltransferases | Isoleucine (precursor) | Saprochaete suaveolens nih.govmdpi.com |

Environmental Degradation Processes

Once released into the environment, this compound is subject to various abiotic degradation processes, particularly in the atmosphere, where it can react with photochemically generated oxidants.

As a volatile organic compound, the primary atmospheric loss process for this compound is expected to be its gas-phase reaction with hydroxyl (OH) radicals, which are abundant in the troposphere. acs.orgutoronto.ca Reactions with chlorine (Cl) atoms can also be significant, especially in marine or coastal environments where they are formed from the photolysis of sea salt aerosols. researchgate.netresearchgate.net

The reaction of this compound with these radicals can proceed via two main pathways:

Addition to the Carbon-Carbon Double Bond: The tiglate moiety of the molecule contains a C=C double bond, which is a prime site for electrophilic addition by OH and Cl radicals. This is often the dominant reaction pathway for unsaturated compounds. icm.edu.pl

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from the C-H bonds of the isoamyl group. acs.orgnih.gov

Studies on structurally similar esters provide insight into these reactions. For instance, theoretical and experimental studies on ethyl tiglate's reaction with Cl atoms and isoamyl acetate's reaction with OH radicals and Cl atoms have been conducted. acs.orgresearchgate.netnih.gov The total rate constant for the reaction of isoamyl acetate (B1210297) with OH radicals at standard conditions was determined to be 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, while the reaction with Cl atoms was faster, with a rate constant of 1.27 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov A hydrogen-abstraction reaction was found to be the dominant initial step in isoamyl acetate's degradation. nih.gov For unsaturated esters like this compound, the addition to the double bond is expected to be a major, if not the primary, reaction channel.

Research on Metabolite Identification in Degradation Pathways

Identifying the breakdown products of this compound is crucial for assessing its full environmental impact. The metabolites formed depend on the degradation pathway.

From Microbial Degradation: As established, the initial enzymatic hydrolysis by microorganisms yields isoamyl alcohol and tiglic acid . These primary metabolites can be further broken down by microbial communities. Isoamyl alcohol can be oxidized to isovaleric acid and subsequently enter central metabolism. researchgate.net Tiglic acid can be catabolized through pathways similar to fatty acid degradation.

From Atmospheric Degradation: The atmospheric oxidation of this compound leads to a complex mixture of more oxidized, and often more water-soluble, products. Based on studies of similar esters, the degradation cascade initiated by OH or Cl radical attack can be expected to produce a variety of compounds. acs.orgresearchgate.net

Reaction at the C=C bond would likely lead to the formation of epoxy-diols and carbonyl compounds through the breakdown of the initial radical adduct.

H-abstraction from the isoamyl group would result in the formation of various oxygenated products. For example, the oxidation of isoamyl acetate is known to produce a range of carbonyls and organic nitrates. acs.org The oxidation of methyl propionate (B1217596) by Cl atoms yielded products such as propionic acid, methyl pyruvate, and acetaldehyde. researchgate.net

The α-ester rearrangement, a characteristic reaction in ester oxidation, could also occur, leading to the formation of acids and other radical species. researchgate.net

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Expected Metabolites/Products |

|---|---|

| Microbial Hydrolysis | Isoamyl alcohol, Tiglic acid |

| Atmospheric Oxidation | Carbonyl compounds (e.g., aldehydes, ketones), Organic acids, Organic nitrates, Epoxy-diols |

Advanced Analytical Methodologies for Isoamyl Tiglate Research

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is the cornerstone for separating isoamyl tiglate from other volatile and non-volatile compounds. The choice of technique depends on the sample's complexity and the specific research objectives.

Due to its volatile nature, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of this compound. sigmaaldrich.com This method provides both high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments. It is widely used in the analysis of essential oils and other complex volatile mixtures. chromatographyonline.comresearchgate.net

Analyzing this compound in intricate sample matrices, such as plant essential oils or fermented beverages, requires careful method development to achieve accurate and reliable results. srce.hrnih.gov Optimization is key to separating the target analyte from a multitude of other compounds that may have similar chemical properties. chromatographyonline.com

Key aspects of method development include the selection of the GC column, optimization of the oven temperature program, and setting of the mass spectrometer parameters. For instance, a non-polar or medium-polarity column is typically used for essential oil analysis. scribd.com The temperature program is designed to ensure the separation of isomeric esters, which can be challenging. srce.hr Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate volatile compounds like this compound from the sample matrix before GC-MS analysis. mdpi.comacs.org

Table 1: Example of Optimized GC-MS Parameters for Volatile Ester Analysis

| Parameter | Setting | Purpose |

| GC Column | J&W HP-5MSUI (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of volatile and semi-volatile compounds. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column; Hydrogen can offer faster analysis times. sigmaaldrich.com |

| Flow Rate | 1.0 - 1.4 mL/min (Constant Flow) | Ensures consistent retention times and optimal separation efficiency. mdpi.com |

| Injector Mode | Splitless or Split | Splitless mode enhances sensitivity for trace components, while split mode is for concentrated samples. researchgate.net |

| Injector Temp | 250 - 290°C | Ensures rapid volatilization of the sample without thermal degradation. mdpi.com |

| Oven Program | Initial 40°C (hold 10 min), ramp 2°C/min to 200°C, ramp 2°C/min to 250°C (hold 10 min) | A slow ramp rate is crucial for resolving closely eluting isomers and complex mixtures. mdpi.com |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov |

| MS Temperature | 230°C (Source), 150°C (Quadrupole) | Optimized temperatures to maintain ion integrity and prevent contamination. nih.gov |

| Scan Range | 35-500 m/z | Covers the expected mass range for this compound and other common constituents in essential oils. acs.org |

This table is interactive.

In gas chromatography, while the mass spectrum can confirm the presence of an ester with the molecular weight of this compound (170.25 g/mol ), it often cannot distinguish between its geometric isomers, such as isoamyl angelate, because they can produce nearly identical fragmentation patterns. nist.govresearchgate.net This is where Retention Index (RI) analysis becomes indispensable.

The retention index relates the retention time of a compound to those of n-alkane standards run under the same chromatographic conditions. By comparing the experimentally determined RI of an unknown peak to published RI values in databases, a much higher degree of confidence in identification can be achieved. sigmaaldrich.comscribd.com For example, on a standard non-polar DB-5 column, this compound typically has a different retention index than isoamyl angelate, allowing for their differentiation. scribd.comresearchgate.net Studies have shown that tiglates generally elute a few retention index units after the corresponding angelate. researchgate.net This systematic comparison is a critical step for the unambiguous identification of these isomers in complex natural extracts. researchgate.netresearchgate.net

While GC-MS is dominant for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a valuable analytical tool for ester analysis, particularly for less volatile esters or when derivatization is employed. Although direct analysis of a volatile compound like this compound by HPLC is less common, the technique is fundamental in quality control for raw materials or in analyzing reaction mixtures during synthetic preparations of esters. HPLC can be used to separate compounds based on polarity, and when coupled with a UV detector, it can quantify compounds that contain a chromophore. For esters like this compound, which lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector may be used. In specific research contexts, such as analyzing the composition of certain chamomile extracts, HPLC has been employed to identify various constituents, including different types of esters. researchgate.net

Supercritical Fluid Chromatography (SFC) is an advanced technique that combines aspects of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. waters.comup.ac.za SFC is particularly advantageous for the separation of chiral compounds. chromatographyonline.comresearchgate.net While this compound itself is not a chiral molecule, it is often found in essential oils that contain numerous chiral components, such as linalool (B1675412) and terpinen-4-ol. waters.com

In a research context, SFC with a chiral stationary phase can be used to separate the enantiomers of other compounds present in an essential oil matrix. waters.comnih.gov This is crucial for authenticity studies and for understanding the biological activity of an essential oil, as different enantiomers of a compound can have distinct sensory properties and physiological effects. SFC offers advantages over GC and HPLC for some applications, including faster separations, higher efficiency, and the use of more environmentally friendly solvents like CO2. waters.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Spectroscopic Methods for Structural Elucidation in Academic Research

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound, providing detailed information about its atomic composition and bonding arrangement. numberanalytics.com These methods are fundamental in academic research for characterizing synthesized compounds or verifying the identity of compounds isolated from natural sources. hyphadiscovery.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structure elucidation. jchps.comnih.gov

¹H NMR (Proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the protons on the isoamyl alcohol moiety and the tiglic acid moiety, with specific chemical shifts and splitting patterns confirming their connectivity.